High-Throughput Screening Profiling: Differential Cytotoxicity and Motility Inhibition in Vibrio cholerae Assays
In a high-throughput screening assay for inhibitors of bacterial motility in Vibrio cholerae, 2-Tosyl-1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrazine was evaluated for both cytotoxicity (CC50) and motility inhibition (IC50) in HepG2 cells. While the precise numerical data is embedded in the raw screening results, the compound's activity was measured in parallel with viability counterscreens, providing a direct differential profile within the same assay . This contrasts with many in-class analogs that may not have been profiled in this specific disease-relevant model, positioning this compound as a characterized entity for anti-infective research.
| Evidence Dimension | Cytotoxicity and Motility Inhibition |
|---|---|
| Target Compound Data | Data available in raw screening format (CC50 and IC50 values) from the CHOL_MOT assay. |
| Comparator Or Baseline | Assay-internal controls and other library compounds within the same screen. |
| Quantified Difference | Specific differential values require extraction from the deposited screening data set. |
| Conditions | HepG2 cytotoxicity assay and Vibrio cholerae motility assay; data source: Southern Research Institute . |
Why This Matters
This provides a starting point for understanding the compound's selectivity window between antibacterial activity and host cell toxicity.
